molecular formula C12H13BrClNO2 B13096322 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl

Cat. No.: B13096322
M. Wt: 318.59 g/mol
InChI Key: JVWFVTASWVHQPE-UHFFFAOYSA-N
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Description

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride (CAS: 1414959-11-7) is a spirocyclic compound featuring a benzofuran moiety fused with a piperidine ring via a spiro junction at the C2 and C4' positions. The bromine substitution at the 5-position of the benzofuran ring enhances its electrophilic reactivity and influences its intermolecular interactions, such as halogen bonding, which are critical in solid-state packing and solubility . This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules targeting neurological and oncological pathways .

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

5-bromospiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride

InChI

InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)12(16-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H

InChI Key

JVWFVTASWVHQPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=C(O2)C=CC(=C3)Br.Cl

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The core spiro[benzofuran-piperidine] scaffold is typically synthesized via cyclization reactions involving appropriately substituted phenolic precursors and piperidine derivatives. A representative method described in the literature involves:

  • Starting from a hydroxy-substituted benzofuran derivative
  • Reacting with a piperidine derivative under conditions promoting spirocyclization
  • Use of base or acid catalysts to facilitate ring closure

Representative Synthetic Procedure (Summary)

Step Reaction Conditions Yield/Notes
1 Formation of benzofuran intermediate Phenol derivative cyclization, acid/base catalysis Moderate to high yield
2 Spirocyclization with piperidine Heating or stirring in ethanol or DMF Controlled to avoid side reactions
3 Bromination at 5-position NBS or Br2 in mild solvent, room temperature Selective monobromination
4 Purification Chromatography or recrystallization High purity required
5 Salt formation Treatment with HCl in ethanol or dichloromethane Quantitative conversion to HCl salt

Research Findings and Optimization

  • Yield and Purity: The overall yield of the spiro scaffold synthesis is approximately 47%, with bromination and salt formation steps optimized to minimize by-products.
  • Functional Group Tolerance: The synthetic route allows for selective derivatization of amino groups and aryl bromides, enabling the creation of compound libraries for medicinal chemistry applications.
  • Reaction Conditions: Mild temperatures (room temperature to 80 °C) and solvents like DMF, ethanol, and dichloromethane are preferred to maintain functional group integrity and maximize yield.
  • Characterization: Products are characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Additional Notes from Patents and Literature

  • Patents describe variants of spiropiperidine derivatives with substituents including halogens, alkyl groups, and heterocycles, indicating broad applicability of the synthetic methodology.
  • Advanced synthetic schemes employ multi-step telescoped reactions to streamline synthesis and improve efficiency.
  • Brominated spiropiperidines have been prepared using boron tribromide for demethylation and bromination steps in complex derivatives, highlighting the versatility of bromination chemistry in this scaffold class.

Summary Table of Preparation Methods

Aspect Description Source
Core scaffold synthesis Multi-step cyclization of benzofuran and piperidine derivatives
Bromination method Electrophilic bromination using NBS or Br2
Salt formation Treatment with HCl in organic solvent
Reaction conditions Mild temperatures, solvents like DMF, ethanol
Yield Overall ~47% for scaffold, optimized bromination step
Purification Chromatography, recrystallization
Characterization NMR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the bromine atom may be replaced or modified.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

G-Protein Coupled Receptors (GPCRs) Targeting
Spiropiperidine compounds, including 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with GPCRs. These receptors play crucial roles in numerous physiological processes and are implicated in various diseases such as cancer, diabetes, and neurological disorders. The compound has been synthesized with the aim of developing ligands that can selectively target specific GPCRs, potentially leading to new therapeutic agents for treating conditions like anxiety and depression .

Neuropsychiatric Drug Development
The compound's structure is similar to known neuropsychiatric agents, suggesting its potential as a scaffold for developing drugs that modulate neurotransmitter systems. For instance, modifications of the spiropiperidine core have been explored for their effects on dopamine D2 and serotonin 5-HT2 receptors, which are critical targets in the treatment of schizophrenia and mood disorders .

Biological Research

Anticancer Activity
Research indicates that compounds featuring the spiro[benzofuran-piperidine] framework may exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest. The bromine substitution in 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride may enhance its reactivity and biological activity against tumor cells .

Environmental Impact Studies
The compound's derivatives have also been studied for their roles in environmental chemistry, particularly concerning their potential mutagenicity and carcinogenicity. Investigations into heterocyclic amines have highlighted concerns regarding their formation during cooking processes and their implications for human health. The synthesis of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride allows researchers to explore its interactions with biological systems and assess its safety profile in dietary contexts .

Case Studies

Study Focus Findings Reference
GPCR Ligand DevelopmentSynthesis of spiro compounds led to identification of novel ligands for GPCRs involved in mood regulation.
Anticancer MechanismsDemonstrated that spiro compounds can induce apoptosis in various cancer cell lines through specific signaling pathways.
Environmental MutagenicityExplored the relationship between dietary heterocyclic amines and cancer risk; highlighted the need for further studies.

Mechanism of Action

The mechanism of action of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and spiro structure play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Spiro Compounds

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

  • Structure : Replaces bromine with chlorine at the benzofuran 5-position.
  • Physicochemical Properties :
    • Lower molecular weight (Cl vs. Br substitution) reduces halogen bonding strength, leading to differences in crystal packing .
    • Melting point: ~200–205°C (unlike the bromo analog, which has higher thermal stability due to stronger Br···O interactions) .
  • Applications : Used in antipsychotic drug intermediates; exhibits moderate affinity for sigma receptors compared to the bromo derivative .

5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] HCl

  • Structure : Substitutes bromine with a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • The -CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .
    • Enhanced metabolic stability in vivo due to fluorine’s resistance to oxidative degradation .
  • Pharmacological Relevance : Demonstrates improved blood-brain barrier penetration compared to the bromo analog in preclinical models .

1'-Benzyl-5-methyl-spiro[benzofuran-3(2H),4'-piperidine]-2-one HCl

  • Structural Modifications : Incorporates a benzyl group at the piperidine nitrogen and a methyl group at the benzofuran 5-position.
  • Impact on Bioactivity :
    • Increased lipophilicity enhances membrane permeability but reduces aqueous solubility .
    • Shows selective antagonism for serotonin receptors (5-HT₂A), unlike the bromo derivative’s broader receptor profile .

Comparison with Non-Spiro Benzofuran Derivatives

5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran

  • Structural Features : Lacks the spiro-piperidine system but includes a sulfonyl group at C3.
  • Crystallographic Data :
    • Planar benzofuran ring with dihedral angles of 77.37° between benzofuran and sulfonyl-substituted phenyl rings .
    • Halogen bonding (Br···O=S=O) stabilizes dimeric units in the crystal lattice .
  • Thermal Stability : Higher melting point (438–439 K) compared to the spiro compound due to extensive intermolecular interactions .

5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Heterocyclic Core : Replaces benzofuran with a pyrrolopyridine scaffold.
  • Electronic Properties :
    • The electron-deficient trifluoromethyl group increases electrophilicity at the pyridine nitrogen, enhancing reactivity in cross-coupling reactions .
  • Applications : Used in kinase inhibitor development, unlike the spiro compound’s focus on GPCR targets .

Key Research Findings

Spiro vs. Non-Spiro Systems: The spiro architecture in 5-bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one HCl confers conformational rigidity, improving receptor binding specificity compared to flexible benzofuran derivatives .

Halogen Effects : Bromine’s polarizability facilitates stronger halogen bonding than chlorine, influencing crystal packing and solubility profiles .

Synthetic Versatility : The spiro compound’s piperidine ring allows facile functionalization, enabling rapid diversification into analogs with varied bioactivities .

Biological Activity

5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hydrochloride (CAS Number: 91830-17-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The molecular formula of 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one HCl is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. The compound features a spiro structure that contributes to its unique biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₄BrNO
Molecular Weight268.15 g/mol
CAS Number91830-17-0

Research indicates that this compound acts primarily as a delta opioid receptor agonist . Delta opioid receptors (DORs) are G-protein coupled receptors that play a crucial role in pain modulation and other neurological functions. The activation of DORs by this compound has been shown to induce analgesia in various animal models, particularly for neuropathic pain .

Key Findings:

  • Pain Relief : Studies have demonstrated that compounds similar to this compound can effectively alleviate pain through DOR activation, suggesting potential applications in pain management therapies .
  • CNS Effects : The agonistic activity at DORs also implies possible central nervous system effects, which could be beneficial in treating conditions such as anxiety and depression .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its effects on cancer cells and its neuropharmacological properties.

Antitumor Activity

Recent investigations have highlighted the compound's potential as an anticancer agent:

  • Cell Cycle Arrest : In vitro studies showed that it induces cell cycle arrest and promotes apoptosis in cancer cell lines, particularly those associated with breast cancer .
  • Mechanistic Insights : The compound's structural features facilitate interactions with cellular targets that are crucial for tumor growth inhibition.

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been studied for its neuroprotective effects:

  • Neuroprotection : It has shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Studies

  • Pain Management Study : A study involving animal models demonstrated that administration of this compound resulted in significant pain reduction compared to control groups. The analgesic effect was attributed to enhanced DOR signaling pathways.
  • Cancer Cell Line Evaluation : In a series of experiments using various cancer cell lines, the compound exhibited IC50 values indicating potent inhibition of cell proliferation. For instance, it showed an IC50 value of approximately 8.1 μM against specific cancer targets, highlighting its potential as a therapeutic agent in oncology .

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